Nonadecanenitrile

Thermal analysis Crystallinity Phase transition

Nonadecanenitrile’s C19 chain is essential for reliable GC retention indexing (Kovats 2208) and Langmuir monolayer research; shorter homologs compromise performance. This ≥97.0% pure crystalline solid ensures stable, reproducible results in method development and interfacial science. Bulk and custom packaging available.

Molecular Formula C19H37N
Molecular Weight 279.5 g/mol
CAS No. 28623-46-3
Cat. No. B1582352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonadecanenitrile
CAS28623-46-3
Molecular FormulaC19H37N
Molecular Weight279.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC#N
InChIInChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3
InChIKeyMVDGSHXQMOKTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonadecanenitrile (CAS 28623-46-3) Procurement and Differential Selection Guide


Nonadecanenitrile (C19H37N, MW 279.50 g/mol), also known as octadecyl cyanide or stearyl cyanide, is a long-chain straight-chain alkyl nitrile [1]. It is a white to almost white crystalline solid at ambient temperature (20°C) with a melting point of 42–45°C . As a member of the fatty nitrile class, its 19-carbon aliphatic backbone terminates in a polar cyano (-C≡N) functional group, conferring both hydrophobic character and distinct chemical reactivity [2]. This compound is utilized as a chemical intermediate and as a model system in interfacial science, particularly in Langmuir monolayer studies [3].

Why Nonadecanenitrile Cannot Be Substituted with Other Long-Chain Alkyl Nitriles


Nonadecanenitrile's 19-carbon linear chain is a critical determinant of its physical, thermodynamic, and interfacial properties. Subtle changes in alkyl chain length—even by a single methylene unit—significantly alter key parameters such as melting point, boiling point, and lipophilicity (LogP) [1]. These variations directly impact phase behavior, solubility, and material compatibility in applications ranging from separation science (GC retention indices) to the design of Langmuir-Blodgett films [2]. The specific chain length also dictates the molecular packing and headgroup orientation at interfaces, as evidenced by its unique -CN vibrational signature in sum-frequency generation spectroscopy [3]. Therefore, generic substitution with homologs like hexadecanenitrile (C16), octadecanenitrile (C18), or eicosanenitrile (C20) will lead to unpredictable and often detrimental changes in system performance and analytical reliability, underscoring the need for precise procurement.

Quantitative Differentiation Evidence for Nonadecanenitrile (CAS 28623-46-3) Against Key Comparators


Thermal Phase Behavior: Melting Point Elevation Relative to Shorter-Chain Homologs

Nonadecanenitrile (C19) exhibits a melting point that is substantially higher than its shorter-chain homolog hexadecanenitrile (C16) and modestly higher than octadecanenitrile (C18), reflecting stronger cohesive intermolecular forces . This property dictates its physical state at ambient laboratory and processing temperatures, a critical parameter for material handling and formulation [1].

Thermal analysis Crystallinity Phase transition

Volatility and Thermal Stability: Boiling Point and Enthalpy of Vaporization

The chain-length dependence of vapor pressure and enthalpy of vaporization is pronounced among alkyl nitriles. Nonadecanenitrile (C19) demonstrates a significantly higher boiling point and greater enthalpy of vaporization compared to hexadecanenitrile (C16), indicating stronger intermolecular interactions and reduced volatility . This is crucial for high-temperature applications and for predicting environmental partitioning behavior [1].

Thermogravimetric analysis Distillation Thermodynamics

Lipophilicity and Hydrophobicity: LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) increases predictably with alkyl chain length. Nonadecanenitrile (C19) exhibits a LogP value that is approximately 2.2 units higher than that of hexadecanenitrile (C16), translating to a >100-fold greater preference for nonpolar environments . This difference is critical for applications involving lipid bilayers, drug delivery, and environmental fate modeling [1].

Lipophilicity Membrane permeability QSAR

Gas Chromatographic Behavior: Kovats Retention Index on Nonpolar Column

In gas chromatography, the Kovats retention index (RI) provides a robust metric for compound identification and system calibration. Nonadecanenitrile's longer alkyl chain results in a significantly higher retention index on a nonpolar DB-5 column compared to shorter-chain homologs, enabling clear chromatographic separation [1]. This property is essential for analytical methods development and for confirming compound identity in complex mixtures [2].

Gas Chromatography Analytical Chemistry Compound Identification

Interfacial Molecular Structure: Unique -CN Vibrational Signature in Langmuir Monolayers

Polarization sum frequency generation vibrational spectroscopy (SFG-VS) reveals that Nonadecanenitrile (C18CN) forms a Langmuir monolayer at the air/water interface with a distinct -CN headgroup orientation and packing. The -CN stretch exhibits two closely overlapping peaks at 2244.5 and 2251.1 cm⁻¹, a spectral feature not reported for shorter-chain nitriles or bulk nitrile solutions [1]. This behavior is attributed to the strong dipole-dipole repulsion between adjacent -CN groups and the specific chain length dictating the monolayer's molecular organization [2].

Sum-Frequency Generation Surface Chemistry Monolayer

Evidence-Based Procurement Scenarios for Nonadecanenitrile (CAS 28623-46-3)


Analytical Standard for Gas Chromatography-Mass Spectrometry (GC-MS)

The well-defined and distinct Kovats retention index of 2208 on a DB-5 column makes Nonadecanenitrile an excellent reference standard for GC and GC-MS method development and validation [1]. Its relatively low volatility compared to shorter-chain homologs also ensures it remains stable and detectable under a wide range of temperature programs, providing a reliable calibration point for the analysis of complex environmental or biological samples containing long-chain nitriles [2].

Model Compound in Interfacial and Membrane Biophysics

The unique, resolved doublet -CN stretch observed by SFG-VS in Langmuir monolayers positions Nonadecanenitrile as a premier model system for probing dipole-dipole interactions, headgroup ordering, and interfacial water structure [3]. Its specific chain length enables stable monolayer formation at the air-water interface, making it an ideal candidate for fundamental studies of cell membrane mimics and the development of nonlinear optical sensors [4].

High-Temperature Organic Synthesis Intermediate

The high boiling point (369.5 °C) and substantial enthalpy of vaporization (61.6 kJ/mol) make Nonadecanenitrile a suitable synthetic intermediate for reactions requiring elevated temperatures without significant loss of reactant . It is less prone to evaporation than shorter-chain nitriles like hexadecanenitrile (bp 333 °C), enabling more efficient and controlled conversion to long-chain amines or carboxylic acids under robust conditions [5].

Hydrophobic Component in Specialty Formulations

With a calculated LogP exceeding 8.2, Nonadecanenitrile exhibits extreme hydrophobicity, orders of magnitude greater than shorter-chain analogs . This property is exploited in the design of water-repellent coatings, lubricant additives, and as a nonpolar modifier in separation media where enhanced partitioning into hydrophobic domains is required [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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